Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane

Description

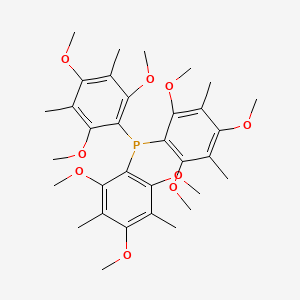

Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane is a sterically hindered triarylphosphine featuring three aryl groups substituted with methoxy groups at the 2, 4, and 6 positions and methyl groups at the 3 and 5 positions. This unique substitution pattern confers significant steric bulk and electron-donating properties, making it valuable in coordination chemistry and asymmetric catalysis.

Structure

3D Structure

Properties

CAS No. |

647841-51-8 |

|---|---|

Molecular Formula |

C33H45O9P |

Molecular Weight |

616.7 g/mol |

IUPAC Name |

tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane |

InChI |

InChI=1S/C33H45O9P/c1-16-22(34-7)17(2)26(38-11)31(25(16)37-10)43(32-27(39-12)18(3)23(35-8)19(4)28(32)40-13)33-29(41-14)20(5)24(36-9)21(6)30(33)42-15/h1-15H3 |

InChI Key |

HUHSCYOFQGTBEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1OC)P(C2=C(C(=C(C(=C2OC)C)OC)C)OC)C3=C(C(=C(C(=C3OC)C)OC)C)OC)OC)C)OC |

Origin of Product |

United States |

Preparation Methods

Lithiation and Coupling

This method involves the lithiation of 1,3,5-trimethoxybenzene followed by a coupling reaction with triphenylphosphite.

- Procedure :

- A three-necked flask is charged with 1,3,5-trimethoxybenzene (42.05 g, 0.25 mol) and diethyl ether (150 cm³).

- The solution is cooled to 0°C, and a dropwise addition of a 2.5 M butyllithium solution in hexanes (100 cm³) is performed over 1-2 hours.

- After stirring at 0°C for 12 hours, triphenylphosphite (19.65 cm³, 0.075 mol) is added dropwise.

- The mixture is allowed to warm to room temperature while stirring for an additional 10-12 hours.

- The product is isolated as a white solid after recrystallization from hot ethanol.

One-Pot Synthesis

An alternative method involves refluxing 1,3,5-trimethoxybenzene with zinc chloride in neat phosphorus trichloride.

Oxidation to Phosphine Oxide

The phosphine oxide derivative of TTMPP can be synthesized by oxidation using hydrogen peroxide in refluxing acetone.

- Procedure :

- Tris(2,4,6-trimethoxyphenyl)phosphine is dissolved in acetone and treated with a dilute aqueous solution of hydrogen peroxide.

- The reaction mixture is gently refluxed for about 1.5 hours until completion is confirmed via thin-layer chromatography.

- After evaporation of solvents and recrystallization from suitable solvents (e.g., heptane and dichloromethane), the phosphine oxide product is obtained.

The synthesized tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane can be characterized using various techniques:

- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity of the compound.

- X-ray Crystallography : Provides detailed information on the molecular structure and arrangement of atoms within the crystal lattice.

- Infrared Spectroscopy (IR) : Useful for identifying functional groups present in the compound.

The yields reported for these synthesis methods vary based on conditions and purification steps:

| Synthesis Method | Yield (%) | Purification Method |

|---|---|---|

| Lithiation & Coupling | 60-70% | Recrystallization from ethanol |

| One-Pot Synthesis | Variable | Recrystallization |

| Oxidation to Phosphine Oxide | ~57% | Recrystallization from heptane/CH₂Cl₂ |

The preparation of this compound can be effectively achieved through various synthetic routes including lithiation followed by coupling or one-pot synthesis methods. Each method has its advantages regarding yield and complexity. Characterization techniques such as NMR and X-ray crystallography play crucial roles in confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions: Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The compound can participate in substitution reactions, where the phosphane group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various halides and nucleophiles are employed in substitution reactions.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Substituted phosphane compounds.

Scientific Research Applications

Chemical Synthesis

Role as a Ligand:

Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane serves as a versatile ligand in coordination chemistry. Its ability to stabilize metal complexes makes it valuable in the synthesis of organometallic compounds. The presence of multiple methoxy groups enhances the solubility and reactivity of the metal complexes formed.

Table 1: Ligands and Their Metal Complexes

| Ligand | Metal Complexes | Application |

|---|---|---|

| This compound | [M(COD)Cl] (M = Pd, Pt) | Catalysis in cross-coupling reactions |

| This compound | [RuCl2(PPh3)2] | Catalytic hydrogenation |

Catalysis

Hydrogenation Reactions:

The compound has been used effectively in catalytic hydrogenation processes. It acts as a stabilizing agent for transition metals during hydrogenation reactions of alkenes and alkynes. The phosphine's steric and electronic properties facilitate selective hydrogenation.

Case Study: Hydrogenation of Alkenes

A study demonstrated that using this compound with palladium catalysts resulted in high selectivity and yield when hydrogenating various alkenes under mild conditions. This showcases its potential in green chemistry applications by minimizing harsh reaction conditions.

Material Science

Polymer Stabilization:

The compound is also investigated for its role in stabilizing polymers against thermal degradation. Its incorporation into polymer matrices can enhance the thermal stability and longevity of the materials.

Table 2: Polymer Stabilization Properties

| Polymer Type | Stabilizer Used | Performance Improvement |

|---|---|---|

| Polypropylene | This compound | Increased thermal stability |

| Polyvinyl Chloride | This compound | Enhanced resistance to UV degradation |

Environmental Applications

Flame Retardants:

Research indicates that this compound can function as an effective flame retardant additive in various materials. Its phosphorous content contributes to flame inhibition mechanisms.

Case Study: Flame Retardant Efficacy

In a comparative study with traditional flame retardants like brominated compounds, this compound showed superior performance in reducing flammability without compromising material integrity.

Mechanism of Action

The mechanism by which Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane exerts its effects involves its strong Lewis-basic properties. The compound acts as a nucleophilic catalyst, facilitating the formation of zwitterionic species through conjugate addition to electron-deficient multiple bonds. This mechanism is crucial in various catalytic processes, including oxa-Michael reactions and polymerization reactions .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is distinguished from other triarylphosphines by the combination of trimethoxy (electron-donating) and dimethyl (steric hindrance) substituents. Key comparisons include:

Tris(3,5-dimethylphenyl)phosphine (CAS 69227-47-0)

- Substituents : Methyl groups at 3 and 5 positions.

- Molecular Weight : 346.44 g/mol.

- Melting Point : 160–163°C.

- Applications : Used in molybdenum complexes for migratory insertion reactions; moderate steric bulk compared to methoxy-substituted analogs .

Tris(2,4,6-trimethoxyphenyl)phosphine (CAS 91608-15-0)

- Substituents : Methoxy groups at 2, 4, and 6 positions.

- Molecular Formula : C27H30O9P.

- Applications : High electron density due to methoxy groups; used in catalysis requiring electron-rich phosphine ligands .

Tris(2,6-dimethoxyphenyl)phosphine (CAS 85417-41-0)

- Substituents : Methoxy groups at 2 and 6 positions.

- Molecular Weight : 442.44 g/mol.

- Applications : Intermediate steric hindrance; employed in asymmetric allylic substitution reactions .

Tris(p-methoxyphenyl)phosphine (CAS 855-38-9)

- Substituents : Methoxy groups at para positions.

- Melting Point : 131–134°C.

Comparative Data Table

Electronic and Steric Effects

- Electron-Donating Capacity : Methoxy groups enhance electron density on phosphorus, improving metal-ligand bonding in catalysis. The target compound’s three methoxy groups likely provide greater electron donation than methyl-substituted analogs .

- Thermal Stability : Methyl groups may increase thermal stability compared to purely methoxy-substituted phosphines, as seen in tris(3,5-dimethylphenyl)phosphine (mp 160–163°C vs. tris(p-methoxyphenyl)phosphine’s mp 131–134°C) .

Biological Activity

Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane (TTMPP) is a phosphine compound that has garnered attention for its catalytic properties and potential biological activities. This article explores the biological activity of TTMPP, including its mechanisms of action, effects on various biological systems, and comparisons with other compounds.

1. Chemical Structure and Properties

TTMPP is characterized by its three 2,4,6-trimethoxy-3,5-dimethylphenyl groups attached to a phosphorus atom. This structure contributes to its unique chemical properties, particularly as a Lewis base.

2. Catalytic Activity

TTMPP has been shown to be an effective catalyst in oxa-Michael reactions. In a comparative study, TTMPP outperformed other arylphosphines and exhibited similar activity to the benchmark Brønsted base under concentrated conditions. The study indicated that TTMPP could catalyze the polymerization of diacrylates and diols effectively, marking it as a significant player in organic synthesis .

3.1 Antiproliferative Effects

Research indicates that compounds with similar structural motifs to TTMPP can exhibit antiproliferative activity against various cancer cell lines. For instance, studies on phosphine derivatives have shown their ability to inhibit cell cycle progression and induce cytotoxicity in cancer cells . TTMPP's bulky substituents may enhance its biological activity by affecting interactions with cellular targets.

TTMPP's mechanism of action may involve interference with key cellular processes such as tubulin polymerization and cell cycle regulation. Studies have shown that phosphine compounds can bind to β-tubulin, disrupting microtubule dynamics and leading to cell death . The specific interaction of TTMPP with cellular components warrants further investigation to elucidate its precise biological effects.

4. Case Studies

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative activity of various phosphine derivatives on cancer cell lines, revealing that compounds similar to TTMPP exhibited IC50 values in the nanomolar range against several types of cancer cells. These findings suggest potential therapeutic applications for TTMPP in oncology .

Case Study 2: Developmental Toxicity

Another investigation focused on the effects of related organophosphate compounds on zebrafish models. While not directly studying TTMPP, the findings highlighted the potential for phosphine derivatives to affect reproductive development and neurodevelopmental processes . Such studies emphasize the need for comprehensive toxicity assessments of TTMPP.

Table 1: Comparison of Biological Activities

6. Conclusion

This compound demonstrates significant potential as a biologically active compound with applications in catalysis and possibly in therapeutic contexts. Its ability to act as a Lewis base and influence cellular processes positions it as a noteworthy subject for further research in both synthetic chemistry and pharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.